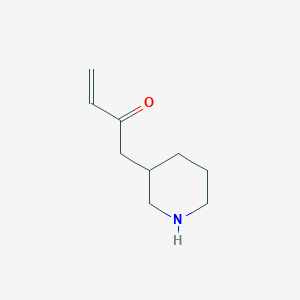

1-(Piperidin-3-yl)but-3-en-2-one

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-piperidin-3-ylbut-3-en-2-one |

InChI |

InChI=1S/C9H15NO/c1-2-9(11)6-8-4-3-5-10-7-8/h2,8,10H,1,3-7H2 |

InChI Key |

XVJOGFSIZQDYHW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Acylation of 3-Substituted Piperidine Derivatives

A prominent method involves acylation of a 3-substituted piperidine precursor with an α,β-unsaturated acyl chloride, such as acryloyl chloride, to introduce the but-3-en-2-one moiety.

- Procedure : React the (R)-3-substituted piperidine derivative with acryloyl chloride in the presence of an organic base like diisopropylethylamine in dichloromethane solvent at controlled temperatures (15–40°C).

- Outcome : This yields 1-(Piperidin-3-yl)but-3-en-2-one with high regioselectivity and stereochemical integrity.

- Purification : The product can be purified by recrystallization or solvent-antisolvent precipitation to obtain amorphous or crystalline forms, depending on solvent choice (e.g., methanol/dichloromethane mixtures followed by water addition).

Solvent Selection and Crystallization Techniques

The choice of solvents critically affects the yield and physical form of the product:

| Step | Solvent Type | Purpose | Notes |

|---|---|---|---|

| Dissolution | Polar aprotic (e.g., acetonitrile), ketones, alcohols | Dissolve starting material | Enables efficient acylation |

| Precipitation | Hydrocarbon solvents, water | Induce crystallization or amorphous solid formation | Control polymorphic form (amorphous vs crystalline) |

| Slurrying | Polar solvents (e.g., water, alcohols) | Purification and solid form modification | Enhances purity and stability |

This solvent strategy allows for scalable and economical production of the compound with controlled physical properties.

Cyclization and Ring-Closing Metathesis Strategies

Advanced synthetic routes to piperidine derivatives involve:

- Allylation of precursor amines followed by ring-closing metathesis (RCM) to form unsaturated piperidine rings.

- Subsequent functional group transformations (e.g., palladium-catalyzed reductions) to install keto or enone functionalities.

- These methods enable the synthesis of 5-methylene piperidines and related structures with excellent yields and regioselectivity.

Though specific to substituted piperidines, these methods offer alternative pathways to synthesize this compound analogues.

Representative Preparation Process (Based on Patent WO2016170545A1)

| Step | Description | Conditions/Notes |

|---|---|---|

| a) | Dissolve the 3-substituted piperidine precursor in a polar aprotic solvent (e.g., methanol/dichloromethane) | Temperature: 15–40°C, preferably 25–30°C |

| b) | Add the solution to a second solvent (e.g., water or hydrocarbon solvent) to induce precipitation | Controls formation of amorphous or crystalline solid |

| c) | Optional slurrying of the solid in a third solvent (e.g., water) to improve purity and form | Enhances isolation of amorphous or crystalline form |

| d) | Filter and dry the solid to obtain the final this compound compound | Product purity and polymorphic form can be tailored |

This process is efficient, scalable, and uses readily available solvents and reagents, making it industrially viable.

Analytical Data and Characterization

- Molecular Formula : C9H15NO (for this compound)

- Molecular Weight : Approximately 153.22 g/mol

- Stereochemistry : The (3R)-configuration at the piperidine ring is often targeted for biological activity.

- Characterization Techniques : NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically used to confirm structure and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidin-3-yl)but-3-en-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The butenone group in the target compound enhances electrophilicity compared to the N-methyl and butenyl substituents in 4-(But-3-en-1-yl)-1-methylpiperidine . This reactivity may facilitate covalent binding to biological targets, similar to chloroacetyl derivatives in anticancer compounds .

- Steric Effects : Bulky substituents (e.g., trimethoxyphenyl groups in [4]) improve target selectivity but may reduce bioavailability. Compound 4k in [2], with sterically demanding groups, showed reduced MtbTMPK inhibition, underscoring the need for balanced steric and electronic properties .

Physicochemical Properties

- Solubility and Stability: The enone group in this compound may reduce solubility compared to hydroxylated analogues (e.g., 1-(1-(2-aminophenyl)piperidin-3-yl)ethanol, MW 220.31 g/mol ). However, conjugation stabilizes the ketone, reducing susceptibility to nucleophilic attack.

- Crystallographic Insights : SHELX-based crystallography ([1], [4]) reveals that puckering in piperidine rings (e.g., chair vs. boat conformations) influences binding to targets. The target compound’s ring puckering (modeled via Cremer-Pople coordinates ) likely adopts a chair conformation for optimal interactions.

Biological Activity

1-(Piperidin-3-yl)but-3-en-2-one, a compound featuring a piperidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a piperidine ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of piperidine derivatives, including this compound. For instance:

- Antibacterial Activity : In vitro tests have demonstrated that compounds with piperidine structures exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

This compound has shown promising results in cancer research:

- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells. For example, derivatives of similar piperidine compounds have been tested against breast cancer cells, showing effective cell death .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Thymidylate Kinase Inhibition : Research has identified that this compound derivatives can inhibit Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), suggesting potential applications in treating tuberculosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including this compound, revealed their effectiveness against resistant bacterial strains. The study highlighted the structural modifications that enhanced antimicrobial activity, emphasizing the importance of substituents on the piperidine ring .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of piperidine-based compounds were assessed through cell viability assays. The results indicated that certain derivatives could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics, showcasing their potential as lead compounds for drug development .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(Piperidin-3-yl)but-3-en-2-one, and how can reaction conditions be optimized for high yields?

- Methodology : Acylation of piperidine derivatives under mild conditions (e.g., using acyl chlorides in dichloromethane at 0–25°C) is a common approach. For example, analogous compounds like spiro-piperidines are synthesized via N-acylation of 1-benzylpiperidone precursors, achieving yields >90% with stoichiometric control of acylating agents and inert atmospheres . Optimization should include monitoring reaction progress via TLC or LC-MS to minimize side reactions.

Q. Which spectroscopic techniques are critical for structural characterization of this compound, and how should data be interpreted?

- Methodology :

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and piperidine ring vibrations (C-N, C-C) between 1200–1400 cm⁻¹.

- GC-MS : Molecular ion peaks ([M]⁺) may exhibit low intensity (e.g., 0.5–8% abundance), requiring high-resolution MS or complementary techniques like NMR for confirmation .

- ¹H/¹³C NMR : Assign signals for the α,β-unsaturated ketone (δ 5.5–7.0 ppm for alkene protons; δ 190–210 ppm for carbonyl carbon) and piperidine protons (δ 1.5–3.5 ppm).

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational flexibility in the piperidine ring of this compound?

- Methodology : Define a mean plane for the piperidine ring using Cartesian coordinates from crystallographic data. Calculate puckering amplitude () and phase angle () via:

where are out-of-plane displacements and . This quantifies chair, boat, or twist-boat conformations, critical for understanding steric and electronic interactions .

Q. What strategies address contradictions in spectral data (e.g., low-intensity molecular ions in GC-MS) during structural elucidation?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous molecular ions by measuring exact mass (<5 ppm error).

- Isotopic Labeling : Introduce stable isotopes (e.g., ¹³C) to enhance ion fragmentation patterns.

- Complementary Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity in cases of poor MS data .

Q. How do molecular dynamics (MD) simulations predict solvation effects on the reactivity of this compound?

- Methodology : Perform all-atom MD simulations in explicit solvents (e.g., water, DMSO) using force fields like AMBER or CHARMM. Analyze solvent-accessible surface area (SASA) and hydrogen-bonding dynamics to correlate solvation with nucleophilic attack at the α,β-unsaturated ketone site .

Q. Which crystallographic approaches are suitable for resolving twinning or disorder in this compound crystals?

- Methodology : Use SHELXL for refinement against high-resolution data (e.g., synchrotron sources). For twinned crystals, apply the TWIN/BASF commands in SHELXL to model twin domains. Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis for packing interactions .

Data Interpretation and Optimization

Q. How can researchers mitigate low signal-to-noise ratios in GC-MS analysis of this compound derivatives?

- Methodology :

- Derivatization : Enhance volatility via silylation (e.g., BSTFA) or acylation.

- Ionization Optimization : Adjust electron impact (EI) energy (70 eV) or switch to chemical ionization (CI) for softer fragmentation.

- Column Selection : Use polar capillary columns (e.g., DB-WAX) to improve peak resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.